![molecular formula C10H12O5S B2414684 Methyl [(4-methoxyphenyl)sulfonyl]acetate CAS No. 53848-52-5](/img/structure/B2414684.png)
Methyl [(4-methoxyphenyl)sulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl [(4-methoxyphenyl)sulfonyl]acetate” is a chemical compound . It is related to “Methyl 4-methoxyphenylacetate”, which is part of the Alfa Aesar product portfolio .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the reaction of 3-methoxyphenylacetic acid, 4-methoxyphenylacetic acid, and other compounds with trimethylgallium yielded dimeric complexes . Another study discussed the synthesis of hydroxylated (E)-stilbenes by reacting with substituted benzaldehydes via Perkin reaction .Molecular Structure Analysis
The molecular structure of “Methyl [(4-methoxyphenyl)sulfonyl]acetate” is related to compounds like “Methyl (4-{[(4-methoxyphenyl)sulfonyl]oxy}phenyl)acetate” and “{(4-Methoxyphenyl)sulfonylamino}acetate” which have molecular formulas of C16H16O6S and C10H12NO5S respectively .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve electrophilic substitution . For instance, many reagents used to achieve substitutions are familiar in connection with electrophilic addition reactions to alkenes . Another study discussed the use of acetals as protecting groups in organic synthesis .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
Methyl 4-methoxyphenylacetate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules, including pharmaceuticals. Its ester functionality allows for diverse chemical transformations, such as acylation reactions. In medicinal chemistry, derivatives of this compound may exhibit bioactivity, making it an interesting scaffold for drug development .
Pyrrole Derivatives and Heterocyclic Compounds
Pyrrole-containing compounds play a crucial role in drug discovery. Methyl 4-methoxyphenylacetate can be utilized to synthesize pyrrole derivatives, which are prevalent in hetero-aromatics. These derivatives often possess interesting biological properties, making them targets for further investigation .
Mechanism of Action
The mechanism of action for similar compounds often involves their stability and lack of reactivity in neutral to strongly basic environments . For instance, as long as they are not treated by acids, especially aqueous acid, acetals exhibit all the lack of reactivity associated with ethers in general .
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)sulfonylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-14-8-3-5-9(6-4-8)16(12,13)7-10(11)15-2/h3-6H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYRZESINCHUBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [(4-methoxyphenyl)sulfonyl]acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.